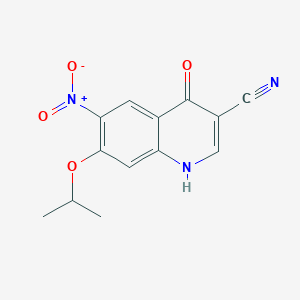
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties .
科学研究应用
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly phosphatase inhibitors.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of phosphatases by binding to their active sites, thereby modulating various cellular pathways . The compound’s structure allows it to interact with metal ions, which can further influence its biological activity .
相似化合物的比较
Similar Compounds
4-Oxo-1,4-dihydrocinnoline: Shares a similar core structure but lacks the phenyl and carboxylic acid groups.
8-Phenyl-1,4-dihydrocinnoline: Similar but without the oxo and carboxylic acid functionalities.
Uniqueness
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxo group at position 4 and the carboxylic acid group at position 3 enhances its ability to participate in various chemical reactions and interact with biological targets .
属性
分子式 |
C15H10N2O3 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
4-oxo-8-phenyl-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-8-4-7-10(9-5-2-1-3-6-9)12(11)16-17-13(14)15(19)20/h1-8H,(H,16,18)(H,19,20) |
InChI 键 |
ZHASXWRLWHEDQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NN=C(C3=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B11852807.png)

![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11852816.png)


![1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol](/img/structure/B11852845.png)
![Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11852846.png)


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11852863.png)

